molecular formula C24H26N4O4 B11637677 3-Piperidinecarboxylic acid, 1-[2,5-dioxo-1-[4-(2-phenyldiazenyl)phenyl]-3-pyrrolidinyl]-, ethyl ester CAS No. 441782-75-8

3-Piperidinecarboxylic acid, 1-[2,5-dioxo-1-[4-(2-phenyldiazenyl)phenyl]-3-pyrrolidinyl]-, ethyl ester

Cat. No.: B11637677
CAS No.: 441782-75-8
M. Wt: 434.5 g/mol
InChI Key: XMVWGUNIZDVFBX-UHFFFAOYSA-N
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Description

ETHYL 1-(2,5-DIOXO-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDIN-3-YL)PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2,5-DIOXO-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDIN-3-YL)PIPERIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2,5-DIOXO-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDIN-3-YL)PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 1-(2,5-DIOXO-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDIN-3-YL)PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within the body. The compound may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 1-(2,5-DIOXO-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDIN-3-YL)PIPERIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 1-(2,5-DIOXO-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDIN-3-YL)PIPERIDINE-3-CARBOXYLATE lies in its combination of these structural features, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

441782-75-8

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 1-[2,5-dioxo-1-(4-phenyldiazenylphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate

InChI

InChI=1S/C24H26N4O4/c1-2-32-24(31)17-7-6-14-27(16-17)21-15-22(29)28(23(21)30)20-12-10-19(11-13-20)26-25-18-8-4-3-5-9-18/h3-5,8-13,17,21H,2,6-7,14-16H2,1H3

InChI Key

XMVWGUNIZDVFBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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